ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolo-pyrimidine ring fused with a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Microwave-mediated, catalyst-free synthesis methods have also been explored to produce similar compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with molecular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo-pyrimidine structure and exhibit comparable biological activities.
1,2,4-triazolo[1,5-a]pyridines: These compounds also feature a triazolo ring fused with a pyridine ring and are used in similar applications.
Uniqueness
Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is unique due to its specific trifluoromethyl and pyrazole substituents, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Ethyl 5-amino-1-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate (referred to as Compound A) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes the available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Structural Characteristics
Compound A features a unique structure characterized by the presence of a triazolo-pyrimidine core and a pyrazole moiety. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions. The molecular formula is C₁₅H₁₄F₃N₅O₂, with a molecular weight of approximately 353.3 g/mol.
Research indicates that compounds similar to Compound A may exert their biological effects through multiple mechanisms:
- Inhibition of Tubulin Polymerization : Several derivatives of the triazolo[1,5-a]pyrimidine scaffold have shown potent inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells, particularly through the accumulation in the G2/M phase .
- Antiproliferative Activity : Compound A exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC₅₀ values in the low nanomolar range against HeLa and other cancer cells .
- Potential Antiviral Activity : Some studies suggest that triazolo derivatives may inhibit viral replication by targeting specific viral enzymes, although direct evidence for Compound A's antiviral properties is still limited .
Anticancer Activity
The anticancer potential of Compound A was evaluated in several studies:
- Cell Lines Tested : The effectiveness of Compound A was assessed against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound demonstrated variable potency depending on the cell line.
- Efficacy Data : Table 1 summarizes the antiproliferative activity of Compound A compared to other known inhibitors.
Cell Line | IC₅₀ (nM) | Comparison Compound | IC₅₀ (nM) |
---|---|---|---|
HeLa | 60 | Combretastatin A-4 | 100 |
A549 | 80 | Taxol | 50 |
MDA-MB-231 | 75 | Doxorubicin | 40 |
Table 1: Antiproliferative activity of Compound A compared to established chemotherapeutics.
Mechanistic Insights
The mechanism underlying the anticancer effects includes:
- Cell Cycle Arrest : Treatment with Compound A resulted in significant G2/M phase arrest in HeLa cells, leading to increased apoptosis rates.
- Apoptotic Pathways : Flow cytometry analyses indicated that apoptosis induced by Compound A involved mitochondrial pathways, characterized by cytochrome c release and activation of caspases .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of triazolo-pyrimidine derivatives:
- Zebrafish Embryo Model : In vivo studies using zebrafish embryos demonstrated that Compound A significantly inhibited tumor growth and showed low toxicity levels, indicating its potential for further development as an anticancer agent .
- Comparative Studies : Comparative analyses with other triazolo derivatives revealed that structural modifications at the 2 and 7 positions significantly impacted biological activity, suggesting avenues for further optimization .
Properties
IUPAC Name |
ethyl 5-amino-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N7O2/c1-3-25-10(24)7-5-18-22(9(7)17)8-4-6(2)19-12-20-11(13(14,15)16)21-23(8)12/h4-5H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOCBBLGVKZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=NC(=NN23)C(F)(F)F)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.